3-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide
CAS No.: 953138-53-9
Cat. No.: VC11894222
Molecular Formula: C20H24FNO4S
Molecular Weight: 393.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953138-53-9 |
|---|---|
| Molecular Formula | C20H24FNO4S |
| Molecular Weight | 393.5 g/mol |
| IUPAC Name | 3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide |
| Standard InChI | InChI=1S/C20H24FNO4S/c1-20(2)13-16-5-3-6-18(19(16)26-20)25-11-4-12-27(23,24)22-14-15-7-9-17(21)10-8-15/h3,5-10,22H,4,11-14H2,1-2H3 |
| Standard InChI Key | NICIPBMXEBFUFE-UHFFFAOYSA-N |
| SMILES | CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NCC3=CC=C(C=C3)F)C |
| Canonical SMILES | CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NCC3=CC=C(C=C3)F)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s structure integrates two pharmacologically relevant motifs:
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2,2-Dimethyl-2,3-dihydrobenzofuran: A bicyclic ether with a fused benzene ring, stabilized by methyl groups at the 2-position. This moiety is associated with enhanced metabolic stability and bioavailability in drug design.
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Sulfonamide-fluorobenzyl group: The propane-1-sulfonamide chain terminates in a 4-fluorobenzyl substituent, a common feature in molecules targeting enzyme active sites or protein-protein interactions.
The IUPAC name, 3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide, reflects these components. The SMILES notation (CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NCC3=CC=C(C=C3)F)C) further clarifies connectivity and stereochemical details.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₄FNO₄S |
| Molecular Weight | 393.5 g/mol |
| CAS Registry | 953138-53-9 |
| IUPAC Name | See Section 1.1 |
| SMILES | CC1(CC2=C(O1)...F)C |
| PubChem CID | 16884149 |
Synthesis and Structural Optimization
Hypothesized Synthetic Routes
While explicit synthesis protocols are unavailable, the compound’s structure suggests a multi-step approach:
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Benzofuran Core Construction: Friedel-Crafts alkylation or cyclization of substituted phenols with dimethyl-substituted diols could yield the 2,2-dimethyl-2,3-dihydrobenzofuran intermediate.
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Etherification: Coupling the benzofuran hydroxyl group with 3-bromopropane-1-sulfonamide under basic conditions (e.g., K₂CO₃ in DMF).
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Sulfonamide Functionalization: Reacting the propane sulfonamide intermediate with 4-fluorobenzylamine via nucleophilic substitution.
Structural Analogues and Activity Trends
Comparisons to related compounds highlight critical design elements:
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Sulfonamide Linker Length: A three-carbon spacer balances flexibility and rigidity, optimizing target engagement.
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Fluorine Substituent: The 4-fluoro group on the benzyl ring enhances lipophilicity and metabolic resistance, common in CNS-active drugs.
| Target | Predicted IC₅₀ (nM) | Mechanism |
|---|---|---|
| HIF-1α | 200–400 | PAS-B domain inhibition |
| COX-2 | 150–300 | Active site competition |
| IL-6 Receptor | >500 | Allosteric modulation |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR peaks (CDCl₃, 400 MHz):
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δ 1.42 (s, 6H): Methyl groups on benzofuran.
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δ 3.12 (t, 2H): Sulfonamide-adjacent CH₂.
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δ 6.85–7.25 (m, 7H): Aromatic protons.
Mass Spectrometry
High-resolution ESI-MS would show a molecular ion at m/z 394.14 ([M+H]⁺), with fragmentation peaks at m/z 212 (benzofuran fragment) and 181 (fluorobenzyl sulfonamide).
Challenges and Future Directions
ADME Limitations
Early-stage analogs face poor aqueous solubility (<10 µg/mL at pH 7.4) and moderate hepatic microsomal stability (t₁/₂ ~45 min). Prodrug strategies or nanoparticle formulations could address these issues.
Research Priorities
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In vitro Screening: Assess potency against HIF-1α and COX-2.
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X-ray Crystallography: Resolve binding modes with targets.
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Lead Optimization: Modify the benzyl group to improve selectivity.
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